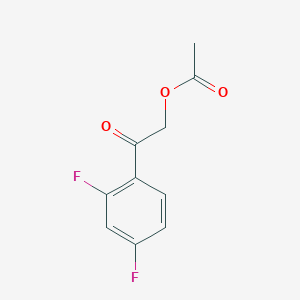

2-Acetoxy-2',4'-difluoroacetophenone

Vue d'ensemble

Description

2-Acetoxy-2’,4’-difluoroacetophenone: is an organic compound with the molecular formula C10H8F2O3 and a molecular weight of 214.17 g/mol It is a derivative of acetophenone, where the acetyl group is substituted with an acetoxy group and two fluorine atoms are attached to the phenyl ring at the 2’ and 4’ positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-2’,4’-difluoroacetophenone typically involves the following steps:

Starting Material: The synthesis begins with 2,4-difluoroacetophenone.

Acetylation: The acetylation of 2,4-difluoroacetophenone is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is typically performed under reflux conditions to ensure complete acetylation.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 2-Acetoxy-2’,4’-difluoroacetophenone.

Industrial Production Methods

In an industrial setting, the production of 2-Acetoxy-2’,4’-difluoroacetophenone follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetoxy-2’,4’-difluoroacetophenone can undergo various chemical reactions, including:

Hydrolysis: The acetoxy group can be hydrolyzed to yield 2,4-difluoroacetophenone and acetic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for the reduction of the carbonyl group.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Hydrolysis: 2,4-difluoroacetophenone and acetic acid.

Reduction: 2,4-difluoro-1-phenylethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Acetoxy-2’,4’-difluoroacetophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Acetoxy-2’,4’-difluoroacetophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active difluoroacetophenone moiety. This moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Difluoroacetophenone: Lacks the acetoxy group, making it less reactive in certain contexts.

2-Chloro-2,4-difluoroacetophenone: Contains a chlorine atom instead of an acetoxy group, leading to different reactivity and applications.

2,4-Difluorobenzaldehyde: Contains an aldehyde group instead of an acetophenone moiety.

Uniqueness

2-Acetoxy-2’,4’-difluoroacetophenone is unique due to the presence of both the acetoxy and difluoro groups. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Activité Biologique

2-Acetoxy-2',4'-difluoroacetophenone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C10H8F2O3

- Molecular Weight: 220.17 g/mol

The compound features an acetoxy group and two fluorine atoms in its structure, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing IC50 values of:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, disrupting metabolic pathways essential for pathogen survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound induces oxidative stress in cells, contributing to its cytotoxic effects.

- Receptor Interaction: Binding to cellular receptors may alter signaling pathways, promoting apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against clinical isolates of multi-drug resistant bacteria. Results showed a significant reduction in bacterial load in treated samples compared to controls, indicating its potential use as an adjunct therapy in antibiotic-resistant infections .

Cytotoxicity Assessment in Cancer Research

In another study focusing on cancer treatment, researchers investigated the effects of this compound on tumor growth in vivo using xenograft models. Administration of this compound resulted in a marked decrease in tumor size compared to untreated controls, supporting its potential as an anticancer agent .

Propriétés

IUPAC Name |

[2-(2,4-difluorophenyl)-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c1-6(13)15-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCYQJABZIZEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570492 | |

| Record name | 2-(2,4-Difluorophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122263-03-0 | |

| Record name | 2-(2,4-Difluorophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.